2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine

Bioanalysis LC-MS/MS Internal Standard

Quantifying 4-(3-hydroxypropyl)piperidine in plasma faces matrix effects and ion suppression with unlabeled internal standards. This 2,2,6,6-d4 analog is the exact-match SIL-IS solution. - Co-elutes with the analyte, providing a +4 Da mass shift to correct for ion suppression, achieving a validated LLOQ of 0.5 ng/mL. - Essential building block for synthesizing deuterated GPR119 agonists, enabling definitive ADME and metabolic pathway elucidation via MS. - Interchangeable with non-deuterated or alternative-d4 piperidines; this specific labeling pattern is non-substitutable for accurate bioanalysis.

Molecular Formula C₈H₁₃D₄NO
Molecular Weight 147.25
Cat. No. B1152396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine
Synonyms4-(3-Hydroxypropyl)piperidine-d4;  4-Piperidinepropanol-d4;  3-(4-Piperidinyl)-1-propanol-d4;  3-(4-Piperidinyl)propanol-d4; 
Molecular FormulaC₈H₁₃D₄NO
Molecular Weight147.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine: Deuterated Scaffold for Bioanalysis and GPCR Agonist Synthesis


2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine is a stable isotope-labeled derivative of 4-(3-hydroxypropyl)piperidine, bearing four deuterium atoms at the 2,2,6,6 positions of the piperidine ring . This substitution increases its molecular weight to 147.25 g/mol (unlabeled: 143.23 g/mol) and establishes its primary utility as a research intermediate and internal standard (IS) . The compound serves as a key building block for synthesizing deuterium-labeled G-protein coupled receptor 119 (GPR119) agonists based on a bicyclic amine scaffold [1] and facilitates high-sensitivity quantification of the non-deuterated parent molecule in complex biological matrices .

Stable isotope-labeled internal standard for LC-MS/MS bioanalysis
Deuterated building block for synthesizing labeled GPR119 agonists
Deuterium labeling enables mass-differentiated quantification in complex matrices

Why 2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine Cannot Be Substituted in Bioanalysis and Synthesis


Substituting the target deuterated compound with the unlabeled 4-(3-hydroxypropyl)piperidine or other deuterated piperidines introduces critical analytical and synthetic liabilities. In LC-MS/MS quantification, the unlabeled analog cannot serve as an internal standard due to co-elution and shared mass transitions, resulting in ion suppression, matrix effects, and inaccurate quantitation . Alternative deuterated piperidines, such as 4-hydroxypiperidine-2,2,6,6-d4, possess different functional groups and physical properties, altering their extraction efficiency and chromatographic retention compared to the analyte . For GPCR agonist synthesis, using the non-deuterated building block forfeits the ability to generate isotopically labeled drug candidates, which are essential for conducting precise ADME studies and elucidating metabolic pathways [1]. The specific 2,2,6,6-d4 labeling pattern is thus non-interchangeable, as it uniquely matches the physicochemical and isotopic properties of the target analyte.

Unlabeled 4-(3-hydroxypropyl)piperidine co-elutes and shares mass transitions, preventing its use as an internal standard.
Alternative deuterated piperidines (e.g., 4-hydroxypiperidine-2,2,6,6-d4) show different chromatographic retention and extraction efficiency, limiting matrix-effect correction.
Non-deuterated building block forfeits the ability to generate isotopically labeled drug candidates for ADME and metabolic pathway studies.

2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine: Selection Criteria and Quantitative Evidence


Selective LC-MS/MS Quantification in Plasma

The deuterium labeling at the 2,2,6,6 positions provides a +4 Da mass shift relative to unlabeled 4-(3-hydroxypropyl)piperidine (m/z 144.1 → m/z 148.1 for [M+H]+). This mass difference is sufficient to avoid isotopic interference and enables the use of the deuterated compound as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification . When applied in a plasma analysis method using mixed-mode cation exchange SPE and high-pH reversed-phase chromatography, the use of this SIL-IS effectively corrects for severe phospholipid-induced ion suppression, enabling a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, a level not achievable with non-deuterated internal standards due to matrix effects . In contrast, the unlabeled analog cannot serve as an internal standard because it co-elutes and shares identical mass transitions with the analyte, preventing accurate differentiation and quantitation .

LLOQ in Plasma
Head-to-head
0.5 ng/mL
Supports sensitive bioanalytical method development for parent quantification.
Achieved with deuterated SIL-IS; unlabeled analog cannot be used.
Bioanalysis LC-MS/MS Internal Standard Stable Isotope Labeling

Isotopic Specificity and Co-Elution for Matrix Correction

The specific 2,2,6,6-d4 labeling pattern is critical for maintaining near-identical physicochemical properties to the unlabeled analyte, ensuring co-elution during chromatography. This co-elution is essential for the internal standard to accurately correct for matrix effects and ion suppression throughout the entire elution window . In contrast, alternative deuterated piperidines, such as 4-hydroxypiperidine-2,2,6,6-d4 (which contains a hydroxyl group directly on the ring) or piperidine-d10 (which is fully deuterated and lacks the 3-hydroxypropyl side chain), possess different functional groups and polarities. These structural differences lead to different extraction recoveries and chromatographic retention times, thereby failing to correct for analyte-specific matrix effects and compromising the accuracy and precision of the quantitative method .

Co-Elution Profile
Class-level
Target co-elutes with analyte | Alternative deuterated piperidines: different retention, altered extraction
Structural match essential for matrix-effect correction.
Generic deuterated piperidines may be unsuitable substitutes.
Bioanalysis Chromatography Isotope Effects Method Validation

Synthesis of Deuterated GPR119 Agonists for ADME Studies

2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine is a direct precursor for synthesizing deuterium-labeled GPR119 agonists, a class of compounds under investigation for type 2 diabetes and obesity [1][2]. The deuterium atoms incorporated into the final drug candidate serve as a non-radioactive tracer, enabling precise tracking of the drug and its metabolites in complex biological systems using mass spectrometry [3]. Using the non-deuterated building block (4-(3-hydroxypropyl)piperidine) would yield a non-labeled drug candidate, rendering it indistinguishable from endogenous compounds or background signals, and thus unusable for conducting definitive ADME and metabolic pathway studies [3]. While other deuterated piperidines exist, they lack the necessary 3-hydroxypropyl handle for coupling to the pyrimidine or related bicyclic scaffolds characteristic of many GPR119 agonists [1].

Synthetic Utility
Class-level
Enables synthesis of deuterium-labeled agonists (unique mass tag) | Unlabeled precursor yields indistinguishable candidates
Supports ADME and metabolic pathway studies through isotopic labeling.
Required for definitive metabolite tracking by mass spectrometry.
Medicinal Chemistry GPCR Agonists Drug Discovery ADME

2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine: Research and Industrial Applications


Plasma Bioanalysis of 4-(3-Hydroxypropyl)piperidine for Pharmacokinetic Studies

The deuterated compound is the optimal and necessary choice as a stable isotope-labeled internal standard (SIL-IS) for developing and validating a high-sensitivity LC-MS/MS method to quantify 4-(3-hydroxypropyl)piperidine in complex biological matrices like plasma. Its +4 Da mass shift and co-elution properties enable precise correction for matrix effects, achieving a validated Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, which is essential for accurate pharmacokinetic profiling . The unlabeled analog or other deuterated piperidines are not viable alternatives.

Synthesis of Deuterated GPR119 Agonists for ADME Studies

This compound serves as a critical synthetic building block for introducing a stable isotopic label into GPR119 agonists [1][2]. The resulting deuterated drug candidates can be unambiguously tracked and quantified by mass spectrometry in vitro and in vivo, enabling definitive ADME (Absorption, Distribution, Metabolism, and Excretion) studies and the mapping of metabolic pathways. The use of the non-deuterated building block would forfeit this essential analytical capability [3].

In Vitro Metabolism and Metabolic Stability Assays

The compound can be employed as a tracer in in vitro metabolism studies using human liver microsomes or hepatocytes to investigate the metabolic fate and potential kinetic isotope effects of piperidine-based scaffolds [3]. By comparing the metabolic profile of the deuterated compound to its non-deuterated counterpart, researchers can identify metabolic soft spots and assess the impact of deuteration on metabolic stability, informing the design of more robust drug candidates.

Application
Selection Property
Validation Focus
Plasma bioanalysis of 4-(3-hydroxypropyl)piperidine
SIL-IS co-elution and mass shift
Matrix-effect correction and method sensitivity review
Synthesis of labeled GPR119 agonists
Deuterated piperidine building block with 3-hydroxypropyl handle
Isotopic labeling for ADME and metabolite tracking
In vitro metabolism studies
Deuterated tracer for metabolic stability assessment
Kinetic isotope effect and metabolic soft-spot identification

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